molecular formula C19H15ClN2OS B2957250 7-chloro-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 899353-99-2

7-chloro-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

Cat. No.: B2957250
CAS No.: 899353-99-2
M. Wt: 354.85
InChI Key: DANCBXARZHQRSL-UHFFFAOYSA-N
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Description

7-Chloro-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a heterocyclic compound featuring a fused chromene (benzopyran) and pyrimidine scaffold. Key structural attributes include:

  • 4-Ethylphenyl group at position 2, contributing to lipophilicity and steric bulk.
  • Thione moiety at position 4, enabling hydrogen bonding and metal coordination.

This compound belongs to a class of chromeno-pyrimidine derivatives, which are explored for diverse pharmacological applications due to their structural similarity to nucleic acid bases and enzyme-binding motifs .

Properties

CAS No.

899353-99-2

Molecular Formula

C19H15ClN2OS

Molecular Weight

354.85

IUPAC Name

7-chloro-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C19H15ClN2OS/c1-2-11-3-5-12(6-4-11)17-21-18-15(19(24)22-17)10-13-9-14(20)7-8-16(13)23-18/h3-9H,2,10H2,1H3,(H,21,22,24)

InChI Key

DANCBXARZHQRSL-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Cl

solubility

not available

Origin of Product

United States

Biological Activity

7-chloro-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a compound that has garnered attention due to its diverse biological activities. This article aims to summarize the research findings related to its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

  • Molecular Formula : C19H15ClN2OS
  • Molecular Weight : 354.85 g/mol
  • IUPAC Name : 7-chloro-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of compounds within the chromeno-pyrimidine class. For instance, derivatives of 7-chloro-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione exhibited significant inhibitory effects against various bacterial strains.

CompoundActivity against S. aureus (µg/mL)Activity against E. coli (µg/mL)
7-chloro-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione21.8 ± 0.1424.6 ± 0.21
Standard (Ampicillin)27.4 ± 0.1525.1 ± 0.18

The compound's structure suggests that modifications at specific positions can enhance its antimicrobial efficacy, with halogen substitutions showing promising results.

Anticancer Activity

The anticancer properties of this compound have been evaluated in vitro against several human cancer cell lines. The cytotoxicity was measured using the MTT assay, which assesses cell viability.

Cell LineIC50 (µM)
AGS2.63 ± 0.17
HCT-1163.10 ± 0.20
HeLa1.95 ± 0.15

The results indicate that the compound exhibits potent anticancer activity, with lower IC50 values suggesting higher effectiveness compared to standard chemotherapeutic agents.

Anti-inflammatory and Analgesic Activities

In addition to its antimicrobial and anticancer properties, the compound has shown significant anti-inflammatory effects in various models. It was found to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent study synthesized several derivatives of chromeno-pyrimidines and evaluated their antimicrobial activities against Staphylococcus epidermidis and Candida albicans. The most potent derivatives showed IC50 values significantly lower than those of standard antibiotics like clotrimazole and mycostatine .
  • Cytotoxicity Evaluation : In a comparative study involving various derivatives of chromeno-pyrimidines, the compound demonstrated superior cytotoxicity against AGS cells compared to other tested compounds, highlighting its potential as a lead compound for further development in cancer therapy .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences between the target compound and related analogs:

Compound Name Position 2 Substituent Position 4 Group Fused Ring System Key Evidence
Target Compound 4-Ethylphenyl Thione Chromeno[2,3-d]pyrimidine
4-Chloro-9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-6,7,8,9-tetrahydro-5H-chromeno[2,3-d]pyrimidine (7a) Phenyl Chlorine Chromeno[2,3-d]pyrimidine
5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidine-4(3H)-thione 4-Chlorophenyl Thione Thieno[2,3-d]pyrimidine
4-Imino-3-phenyl-3,4-dihydro-1H-chromeno[2,3-d]pyrimidine-2(5H)-thione Phenyl Imino/Thione Chromeno[2,3-d]pyrimidine
1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione 4-Chlorophenyl Thione Dihydropyrimidine

Key Observations :

  • Ring System: Chromeno-pyrimidine scaffolds (target compound, 7a) exhibit greater planarity than dihydropyrimidines or thieno-pyrimidines , favoring π-π stacking interactions in biological targets.
  • Functional Groups: Thione moieties (target, 7a, 11) enable hydrogen bonding, whereas chlorine or imino groups (7a, 10) alter electronic properties and reactivity .

Pharmacological Activity

  • Antitumor Potential: Chromeno-pyrimidine-thiones demonstrate inhibitory effects on protein kinases and tumor cell lines. The target compound’s ethylphenyl group may enhance binding affinity compared to phenyl-substituted analogs .
  • Antimicrobial Activity : Dihydropyrimidine-thiones (e.g., ) show antibacterial effects, suggesting the target compound’s thione group could confer similar activity.
  • Enzyme Inhibition: Thieno-pyrimidine-thiones (e.g., ) exhibit moderate IC50 values (e.g., 315,000 nM for a related compound), indicating structural optimization is critical for potency .

Physicochemical Properties

  • Solubility : The ethylphenyl group in the target compound reduces aqueous solubility compared to methyl or unsubstituted analogs .

Q & A

Basic Research Questions

Q. How can the synthesis of 7-chloro-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione be optimized for higher yields?

  • Methodological Answer : Microwave-assisted synthesis under solvent-free conditions significantly improves reaction efficiency. For example, irradiating 2-amino-4H-1-chromene-3-carbonitrile with substituted isothiocyanates at 100–120°C for 15–30 minutes yields 55–75% product. Key parameters include:

  • Solvent : Ethanol for recrystallization.
  • Catalyst : None required under microwave conditions.
  • Workup : Precipitation from cooled ethyl acetate followed by washing with water and diethyl ether .
  • Example Table :
Reaction Time (min)Temperature (°C)Yield (%)
1510055
3012075

Q. What spectroscopic and analytical methods are recommended for structural characterization?

  • Methodological Answer : A combination of techniques ensures accurate characterization:

  • 1H/13C NMR : Identify substituent positions (e.g., aromatic protons at δ 8.4 ppm, NH signals at δ 13.0 ppm) .
  • IR Spectroscopy : Confirm thione (C=S) stretching vibrations at ~1200–1250 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 208 [M⁺]) and fragmentation patterns validate molecular weight .
  • Elemental Analysis : Verify purity (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Spill Management : Collect solid residues with inert absorbents (e.g., vermiculite) and dispose via licensed chemical waste facilities .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve the compound’s crystal structure?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 298 K.
  • Refinement with SHELXL : Apply full-matrix least-squares refinement to achieve R-factor < 0.05. SHELXPRO can model hydrogen atoms as riding (C–H = 0.95–0.98 Å) with isotropic displacement parameters .
  • Conformational Analysis : The chromeno-pyrimidine core adopts an envelope conformation, with dihedral angles between aromatic rings (e.g., 89.42° deviation in dihydropyrimidine analogs) .

Q. How to resolve contradictions in reported biological activity data (e.g., antibacterial vs. antioxidant efficacy)?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., E. coli ATCC 25922 for antibacterial tests) and antioxidant models (e.g., DPPH radical scavenging).
  • Dose-Response Analysis : Compare EC₅₀ values across studies. For example, compound 4e in chromeno-pyrimidines showed 80% DPPH scavenging at 50 µM but weak antibacterial activity .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., Cl) to enhance membrane permeability and target binding .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :

  • Substituent Variation : Replace the 4-ethylphenyl group with electron-deficient (e.g., 2,6-dichlorophenyl) or electron-rich (e.g., 4-methoxyphenyl) analogs to modulate bioactivity .
  • Core Modifications : Compare chromeno[2,3-d]pyrimidine with thieno[2,3-d]pyrimidine analogs to assess ring system effects on solubility and target affinity .
  • Table of Key Modifications :
Substituent PositionModificationBiological Impact
2-position4-Ethylphenyl → 2,6-DichlorophenylEnhanced antibacterial activity
7-positionCl → OCH₃Improved antioxidant capacity

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